Hydrogen‑Bond Donor/Acceptor Inventory: 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide vs. N‑(1‑Phenylpropan‑2‑yl)acetamide (N‑Acetylamphetamine)
Removal of the α‑hydroxyl group eliminates one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA). The target compound carries 2 HBD (amide NH, hydroxyl OH) and 2 HBA (amide carbonyl, hydroxyl oxygen), whereas N‑(1‑phenylpropan‑2‑yl)acetamide carries only 1 HBD and 1 HBA . This difference directly influences solubility, crystal packing, and target‑engagement profiles.
| Evidence Dimension | Hydrogen‑bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 2 |
| Comparator Or Baseline | N‑(1‑Phenylpropan‑2‑yl)acetamide: HBD = 1, HBA = 1 |
| Quantified Difference | Target adds 1 HBD (+100%) and 1 HBA (+100%) |
| Conditions | Structural formula analysis; HBD/HBA assignments per standard medicinal‑chemistry counting rules |
Why This Matters
The doubled HBD/HBA inventory translates to an ~8.5‑fold higher predicted aqueous solubility (11 g·L⁻¹ vs. 1.3 g·L⁻¹) , enabling aqueous‑based reaction conditions and in‑vitro assay formats that the non‑hydroxylated analog cannot support without co‑solvents.
